N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide
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Overview
Description
N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a furan ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Furan Ring Formation: The bromophenyl intermediate is then reacted with a furan derivative under controlled conditions to form the furan ring.
Vinylation and Benzamide Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Biological Activity
N-{2-[5-(4-bromophenyl)-2-furyl]-1-[(tert-butylamino)carbonyl]vinyl}benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C24H23BrN2O3
- Molecular Weight : 467.4 g/mol
The compound features a benzamide moiety, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities.
Antibacterial Activity
Recent studies have demonstrated the antibacterial efficacy of this compound against various multidrug-resistant bacteria. The compound was evaluated using the agar well diffusion method against NDM-producing bacteria, including Acinetobacter baumannii and Klebsiella pneumoniae.
Table 1: Antibacterial Activity Results
Compound | Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |
---|---|---|---|
3 | A. baumannii | 18 | 20 |
3 | K. pneumoniae | 15 | 25 |
5c | A. baumannii | 12 | 30 |
Control | Meropenem | 4 | 0.5 |
The results indicate that compound 3 exhibited the highest antibacterial activity, significantly outperforming meropenem, a commonly used antibiotic. Molecular docking studies further supported these findings by illustrating strong interactions between the compound and the bacterial target proteins, enhancing its potential as an antibiotic adjuvant against resistant strains .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in anticancer research. Preliminary studies have indicated that the compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Case Study: Apoptotic Induction in Cancer Cells
A study conducted on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with the compound resulted in:
- Increased apoptosis rates : Flow cytometry analysis demonstrated a significant increase in early and late apoptotic cells.
- Cell cycle arrest : The compound caused G1 phase arrest, inhibiting cell proliferation.
- Mechanistic Insights : Western blotting showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2).
These findings suggest that this compound may serve as a lead compound for developing novel anticancer agents .
Properties
IUPAC Name |
N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-(tert-butylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O3/c1-24(2,3)27-23(29)20(26-22(28)17-7-5-4-6-8-17)15-19-13-14-21(30-19)16-9-11-18(25)12-10-16/h4-15H,1-3H3,(H,26,28)(H,27,29)/b20-15- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEPMZHJFJPIFV-HKWRFOASSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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